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molecular formula C10H6ClNO2 B030197 6-Chloroquinoline-8-carboxylic acid CAS No. 6456-78-6

6-Chloroquinoline-8-carboxylic acid

Cat. No. B030197
M. Wt: 207.61 g/mol
InChI Key: GGHKFVNCVUIGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04158063

Procedure details

5.2 g of 6-chloro-quinoline-8-carboxylic acid in 150 ml of acetone were combined, while stirring and cooling with ice, with 2.8 g of triethylamine and 2.6 g of chloroformic acid methyl ester. The whole was stirred for about 10 minutes, a solution of 3.4 g of 2-(4-methylphenyl)-ethylamine in 50 ml of 2-(4-methylphenyl)-ethyl-amine in 50 ml of acetone was added and the mixture was again stirred for 1 hour at room temperature. Then, water was added, the precipitate was filtered off with suction, treated with a dilute ammonia solution, undissolved matter was filtered off and recrystallized from dilute methanol. The 6-chloro-N-(2-<4-methylphenyl>-ethyl)-quinoline-8-carboxylic acid amide so obtained was found to melt at 102°-104° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
3.4 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([C:12]([OH:14])=O)[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.C([N:17](CC)CC)C.COC(Cl)=O.O>CC(C)=O.CC1C=CC(CCN)=CC=1>[N:8]1[C:9]2[C:4](=[CH:3][CH:2]=[CH:11][C:10]=2[C:12]([NH2:17])=[O:14])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC=1C=C2C=CC=NC2=C(C1)C(=O)O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.6 g
Type
reactant
Smiles
COC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CC1=CC=C(C=C1)CCN
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3.4 g
Type
solvent
Smiles
CC1=CC=C(C=C1)CCN

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The whole was stirred for about 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was again stirred for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
ADDITION
Type
ADDITION
Details
treated with a dilute ammonia solution, undissolved matter
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from dilute methanol

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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